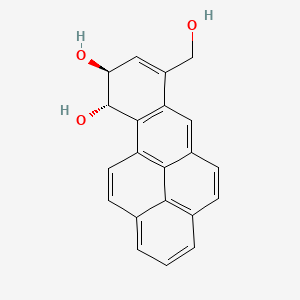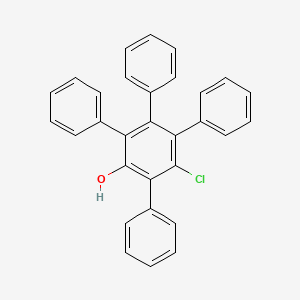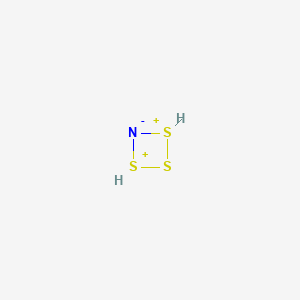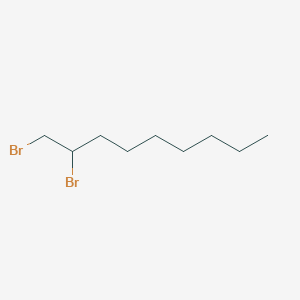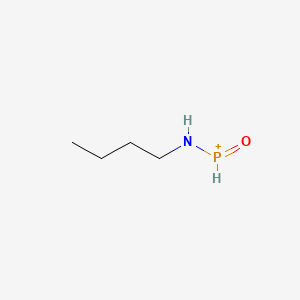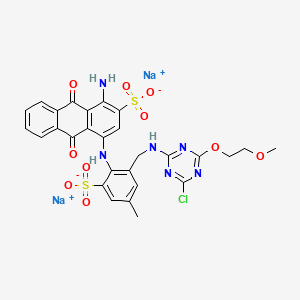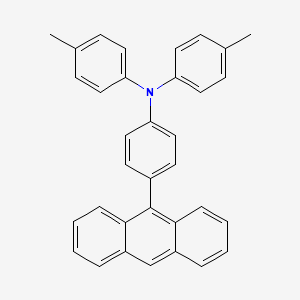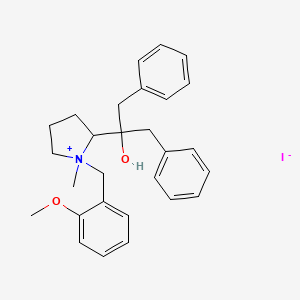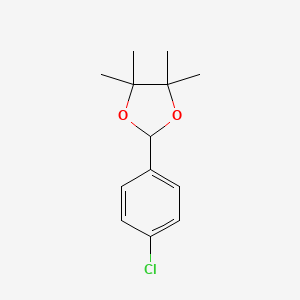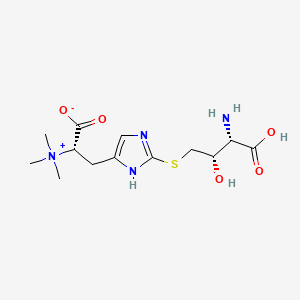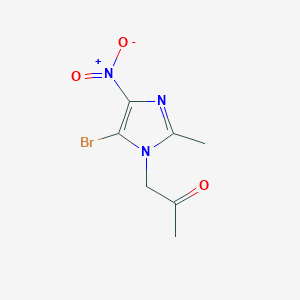
1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the imidazole ring, along with a propan-2-one moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one can be achieved through various methods. One common approach involves the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl group can be replaced with other alkyl or aryl groups through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, copper catalysts for cycloaddition, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or polar organic solvents.
Major Products
The major products formed from these reactions include substituted imidazoles with different functional groups, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1,2-dimethyl-1H-imidazole: Similar in structure but lacks the nitro group and propan-2-one moiety.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of the propan-2-one moiety.
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Uniqueness
1-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, nitro group, and propan-2-one moiety allows for versatile chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
79456-92-1 |
|---|---|
Molekularformel |
C7H8BrN3O3 |
Molekulargewicht |
262.06 g/mol |
IUPAC-Name |
1-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrN3O3/c1-4(12)3-10-5(2)9-7(6(10)8)11(13)14/h3H2,1-2H3 |
InChI-Schlüssel |
WPKPTDLMTLWLFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1CC(=O)C)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


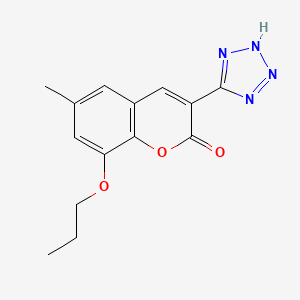
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
